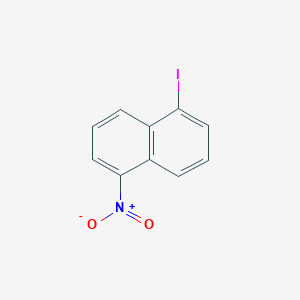

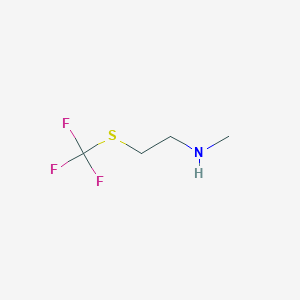

![molecular formula C7H6N2O2 B11757774 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one est un composé organique qui présente un système cyclique fusionné de pyrrole et de pyridine. Ce composé est remarquable pour ses activités biologiques potentielles et est souvent étudié pour ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one implique généralement l'oxydation de dérivés d'indole. Une méthode courante est la réaction de l'indole avec l'hydroperoxyde de tert-butyle en conditions basiques . Cette réaction donne le composé souhaité par une série d'étapes d'oxydation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas bien documentées, l'approche générale impliquerait de mettre à l'échelle les méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée, ainsi que la mise en œuvre de mesures de sécurité pour la manipulation d'intermédiaires réactifs.

Analyse Des Réactions Chimiques

Types de réactions

La 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être davantage oxydé pour introduire des groupes fonctionnels supplémentaires.

Réduction : Les réactions de réduction peuvent modifier le cycle pyridine, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents substituants sur les cycles pyrrole ou pyridine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent l'hydroperoxyde de tert-butyle et d'autres peroxydes.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont couramment utilisés.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de pyrrolo[2,3-b]pyridines substituées.

4. Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie : Elle sert de bloc de construction pour la synthèse de molécules plus complexes.

Industrie : Elle peut être utilisée dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe les récepteurs du facteur de croissance des fibroblastes (FGFR), qui jouent un rôle crucial dans la prolifération et la migration cellulaires . En se liant à ces récepteurs, le composé peut perturber les voies de signalisation impliquées dans la progression du cancer.

Applications De Recherche Scientifique

4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression.

Comparaison Avec Des Composés Similaires

Composés similaires

1H-pyrrolo[2,3-b]pyridine : Similaire en structure mais sans le groupe hydroxyle.

Dérivés de pyrrolopyrazine : Ces composés présentent également un cycle pyrrole fusionné, mais avec des activités biologiques différentes.

7-azaindole : Un autre hétérocycle contenant de l'azote avec des propriétés distinctes.

Unicité

La 4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one est unique en raison de son motif d'hydroxylation spécifique, qui peut influencer de manière significative son activité biologique et sa réactivité chimique. Cela en fait un composé précieux pour développer des thérapies ciblées et étudier les relations structure-activité.

Propriétés

Formule moléculaire |

C7H6N2O2 |

|---|---|

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

4-hydroxy-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |

InChI |

InChI=1S/C7H6N2O2/c10-5-3-6(11)9-7-4(5)1-2-8-7/h1-3H,(H3,8,9,10,11) |

Clé InChI |

WVKIKRMUOXKCDC-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC2=C1C(=CC(=O)N2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

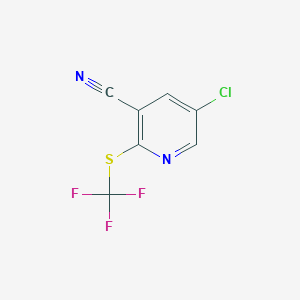

![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

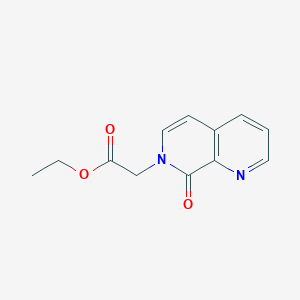

![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)

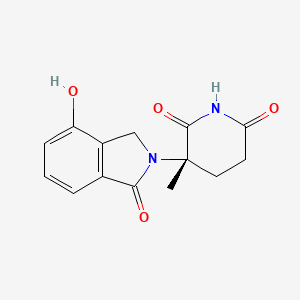

![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)

![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)

![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)